Duramycin
Description
Fundamental Structural Architecture Duramycin possesses a distinct structural architecture stabilized by post-translational modifications.nih.govljmu.ac.uksnmjournals.org
Macrocyclic Topology and Cross-Links The structure of this compound is characterized by a tetracyclic (four-ring) topology.nih.govljmu.ac.ukThis macrocyclic structure is stabilized by several covalent cross-links.nih.govljmu.ac.ukresearchgate.net
Lanthionine (B1674491) (Lan) and Methyllanthionine (MeLan) Thioether Bridges A key feature of this compound's structure is the presence of thioether bridges formed by the unusual amino acids lanthionine (Lan) and methyllanthionine (MeLan).nih.govwikipedia.orgrsc.orgacs.orgljmu.ac.ukthis compound contains one lanthionine and two methyllanthionine residues.nih.govThese bridges are formed through the enzymatic addition of cysteine residues to dehydrated serine or threonine residues in the precursor peptide during biosynthesis.rsc.orgacs.orgThese thioether cross-links are crucial for stabilizing the peptide's defined three-dimensional structure and contribute to its biological activity.nih.govacs.orgljmu.ac.uksnmjournals.orgmdpi.comIn addition to the Lan and MeLan bridges, this compound also contains a lysinoalanine (Lal) bridge, formed between a lysine (B10760008) residue and a dehydroalanine (B155165), and an erythro-3-hydroxy-L-aspartic acid residue at position 15.nih.govresearchgate.netThe lysinoalanine cross-link is considered unique and essential for the peptide's activity.researchgate.netmdpi.comThe hydroxylation of aspartate at position 15 is carried out by a specific enzyme, DurX.researchgate.netnih.gov
Data Table: Structural Features of this compound
| Feature | Description | Details |
| Classification | Lantibiotic, subgroup of RiPPs | Type B lantibiotic wikipedia.org |
| Length | 19 amino acids nih.govljmu.ac.uksnmjournals.org | Small polycyclic peptide nih.govljmu.ac.uksnmjournals.org |
| Topology | Tetracyclic (four-ring) nih.govljmu.ac.uk | Macrocyclic structure nih.govljmu.ac.ukresearchgate.net |
| Thioether Bridges | Lanthionine (Lan) and Methyllanthionine (MeLan) nih.govwikipedia.orgrsc.orgacs.orgljmu.ac.uk | 1 Lan, 2 MeLan nih.gov |
| Other Cross-Links | Lysinoalanine (Lal) nih.govresearchgate.net | Formed between Lys19 and Ser6 nih.gov |
| Unusual Amino Acids | Lanthionine, Methyllanthionine, Lysinoalanine, erythro-3-hydroxy-L-aspartic acid nih.govresearchgate.netwikipedia.org | Hydroxylated Asp at position 15 nih.govresearchgate.netwikipedia.org |
Lysinoalanine (Lal) Linkage
A notable and unusual structural feature of this compound is the presence of a lysinoalanine (Lal) bridge. asm.orgasm.orgbiorxiv.orgnih.govnih.gov This cross-link is formed between the ε-amino group of lysine at position 19 and a serine residue at position 6. asm.orgasm.orgnih.gov The formation of the Lal cross-link in this compound is an enzymatically controlled process, distinguishing it from the spontaneous formation of Lal that can occur in proteins under conditions of high temperature or pH. eurpepsoc.com Research indicates that the enzyme DurN is responsible for the stereospecific installation of the Lal linkage through the addition of Lys19 to a dehydroalanine residue. biorxiv.orgnih.govresearchgate.net Studies involving the structure of DurN bound to this compound suggest a substrate-assisted catalysis mechanism, where the erythro-3-hydroxy-L-aspartic acid residue (Hya) at position 15 plays a role in this process, potentially acting as a catalytic base to deprotonate Lys19. biorxiv.orgnih.govresearchgate.netunc.edu The Lal linkage is considered essential for the biological activity of this compound, particularly for its ability to bind phosphatidylethanolamine (B1630911). biorxiv.orgnih.gov
erythro-3-Hydroxy-L-aspartic Acid (Hya) Modification
Another significant post-translational modification in this compound is the presence of an erythro-3-hydroxy-L-aspartic acid (Hya) residue at position 15. asm.orgasm.orgbiorxiv.orgnih.govnih.gov This modification results from the hydroxylation of an aspartate residue in the precursor peptide. asm.orgbiorxiv.orgnih.goveurpepsoc.com The enzyme responsible for this hydroxylation is DurX, an α-ketoglutarate/iron(II)-dependent hydroxylase. asm.orgasm.org Research into the substrate recognition motif of DurX has shown that the presence of Gly16 is important for its activity. asm.orgasm.org The carboxylate and hydroxyl groups of the Hya15 residue are crucial for the interaction of this compound with its biological target, phosphatidylethanolamine, contributing to the high affinity and specificity of this binding. asm.orgasm.orgbiorxiv.orgnih.govnih.gov
Structural Stability and Conformational Features
This compound possesses a defined three-dimensional structure that is remarkably stable. worktribe.comsigmaaldrich.comsigmaaldrich.com This stability is primarily attributed to the presence of its four covalent intramolecular bridges: one lanthionine, two methyllanthionines, and the lysinoalanine linkage, along with the β-hydroxyaspartic acid. worktribe.com These cross-links constrain the peptide chain, resulting in a compact, globular structure. asm.orgnih.gov The structure has been described as having a U-shaped topology, with a turn around Pro9 and a kink along a line from residues 5 to 13, based on NMR studies of related duramycins. nih.gov This conformation is further stabilized by the thioether bridges and appears to involve an antiparallel beta-strand-like structure formed by the N- and C-termini. nih.gov The defined structure creates a specific binding pocket that allows this compound to selectively recognize and bind to the ethanolamine (B43304) headgroup of phosphatidylethanolamine with high affinity. worktribe.comnih.govunc.edusigmaaldrich.comsigmaaldrich.com Structural studies and molecular dynamics simulations have provided insights into the conformation of this compound and how it changes upon binding to its target. researchgate.netnih.govriken.jp For instance, this compound adopts a β-sheet conformation and is well-ordered at interfaces and upon binding to PE. researchgate.netriken.jp The interaction with PE can lead to changes in membrane organization and permeability. frontiersin.orgnih.gov The structural stability also contributes to this compound's resistance to thermal and proteolytic degradation. worktribe.com
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
CKQSCSFGPFTFVCDGNTK |
Origin of Product |
United States |
Molecular Mechanisms of Action
Phosphatidylethanolamine (B1630911) (PE) Interaction and Specificity
Duramycin demonstrates high affinity and exclusive specificity for phosphatidylethanolamine compared to other phospholipids (B1166683) like phosphatidylcholine (PC), phosphatidylserine (B164497) (PS), phosphatidylinositol (PI), and phosphatidic acid (PA). acs.orgresearchgate.netgoogle.comnih.govsnmjournals.orgsnmjournals.org This specific interaction is crucial for its biological activity. nih.gov
Direct Binding to Phosphatidylethanolamine Head Group
This compound binds directly to the ethanolamine (B43304) head group of PE. riken.jpacs.orgfrontiersin.org Structural studies indicate that this compound has a defined three-dimensional binding pocket that specifically recognizes and fits around the PE head group. sigmaaldrich.comsnmjournals.orgsnmjournals.org This interaction is stabilized by well-defined physicochemical forces. snmjournals.orgsnmjournals.org The binding occurs at a 1:1 molar ratio with high affinity, typically in the nanomolar range. researchgate.netsnmjournals.orgsnmjournals.org
Influence of Membrane Curvature and Organization on Binding Affinity
The binding of this compound to PE-containing membranes is influenced by membrane curvature. Studies using model membranes, such as liposomes, indicate that this compound binds more efficiently to small vesicles with higher curvature than to larger liposomes. nih.govnih.govsigmaaldrich.com The interaction of this compound and its close analog, cinnamycin (B74467), with PE promotes membrane binding by inducing transbilayer lipid movement and altering membrane curvature. nih.gov The binding of these lantibiotics to multilamellar liposomes can induce the formation of highly curved tubular structures, as observed by electron microscopy and small-angle x-ray scattering. nih.govnih.gov
Role of Specific Amino Acid Residues in PE Recognition
Specific amino acid residues within the this compound structure are critical for its recognition and high-affinity binding to the PE head group. The binding pocket involves lipophilic side chains from residues such as Gly8, Pro9, and Val13. snmjournals.orgsnmjournals.org A key interaction is the ionic pairing between the ammonium (B1175870) group of PE and the carboxylate of Asp15. asm.orgsnmjournals.orgsnmjournals.org The β-hydroxyl group on Asp15 also contributes additional binding energy. asm.org Furthermore, the backbone amide hydrogens of residues 10-13 are reported to be important in binding the lipid phosphate. wikipedia.org Two phenylalanine (Phe) side chains also protrude from an upper loop of this compound, contributing to membrane binding by anchoring to the hydrophobic core of the lipid bilayer. snmjournals.orgsnmjournals.org The lysinoalanine linkage is also considered critical for establishing the PE binding pocket. biorxiv.org
Membrane Perturbation and Cellular Envelope Dynamics
Binding of this compound to PE leads to significant perturbation of cellular membranes and disruption of cellular envelope dynamics. frontiersin.orgnih.gov
Induction of Membrane Permeability Alterations
Molecular capture of PE by this compound can lead to changes in membrane organization and permeability. frontiersin.orgnih.gov In studies with isolated mitochondria, low concentrations of this compound were shown to selectively increase the permeability of the inner mitochondrial membrane to cations and small solutes. nih.gov This effect appeared to involve the adenine (B156593) nucleotide translocator, as it was blocked by inhibitors and substrates of this transporter. nih.gov Higher concentrations of this compound induced a more generalized increase in membrane permeability. nih.gov
Disruption of Cellular Membrane Integrity and Morphology
This compound binding to PE disrupts the complex organization and diverse functional roles of the cell membrane and cell wall components. frontiersin.orgnih.gov This can lead to a decrease in lipid order and a weakening of the hydrogen bonding network of water around PE, representing initial steps in the disruption of membrane integrity. riken.jpacs.orgresearchgate.net The interaction can cause changes in the shape of lipid domains in the membrane, indicating a reduction of line tension. riken.jpacs.orgresearchgate.net Electron microscopy studies have shown that cells treated with this compound can become fragile, suggesting compromised membrane integrity. nih.gov In Gram-positive bacteria, this compound binding to PE head groups can alter the charge distribution across the membrane and ultimately affect cell morphology, potentially leading to disruption of the cell wall structure and causing cells to become fragile and more easily lysed. frontiersin.orgnih.gov High-resolution imaging has revealed progressive cellular changes in the cell envelope of susceptible bacterial strains after this compound treatment, including the appearance of wrinkled spherical shapes characteristic of L-form morphology, where the cell wall peptidoglycan is removed. frontiersin.orgnih.gov
Analysis of Cellular Envelope Ultrastructure
Studies using high-resolution atomic force microscopy have shown that treatment with this compound leads to progressive cellular changes in the cell envelope of susceptible bacterial strains. nih.govfrontiersin.orgresearchgate.net This includes altered morphology, such as ruffling or crenelation of the outer membrane in mitochondria, ultimately resulting in its separation from the inner membrane. nih.gov The sensitivity of Gram-positive bacteria to this compound has been linked to the presence of PE in their cell membrane. nih.govfrontiersin.orgresearchgate.net
Effects on Lipid Order and Hydrogen Bonding Networks
This compound's interaction with PE induces significant disorder of PE molecules within lipid monolayers. researchgate.netnih.govacs.orgriken.jp This binding also causes an increase in the surface pressure of PE monolayers. researchgate.netnih.govacs.orgriken.jp this compound adopts a β-sheet conformation and appears well-ordered at the air-water interface and after binding to PE. researchgate.netnih.govacs.orgriken.jp It is suggested that this compound inserts into the PE monolayer via its hydrophobic end, exposing phenylalanine residues to the lipid. researchgate.netnih.govacs.orgriken.jp Furthermore, the binding of this compound to PE broadens the hydrogen-bond distribution of lipid-bound water molecules, increasing the fraction of less strongly hydrogen-bonded water molecules. researchgate.netnih.govacs.orgriken.jp These effects, including a decrease in lipid order and a weakening of the hydrogen bonding network of water around PE, are considered initial steps in the disruption of membrane integrity by this compound. researchgate.netnih.govacs.orgriken.jpsemanticscholar.org
Fluorescence microscopy studies have revealed that the interaction of this compound with PE can change the shape of liquid-condensed domains in PE monolayers, indicating a reduction of line tension at the boundary of lipid phases. researchgate.netnih.govacs.orgriken.jp
Indirect Inhibition of Membrane-Associated Processes
The binding of this compound to PE can indirectly affect various membrane-associated cellular processes by altering the biophysical properties of the membrane. drugbank.comnih.gov
Modulation of Ion Channel Function
This compound has been shown to perturb the function of ion channels, likely due to changes in membrane properties rather than direct interaction with channel proteins. drugbank.comnih.gov At concentrations of 0.3 µM or higher, this compound reduced the amplitudes of voltage-gated hERG potassium, sodium, and calcium currents in tested systems. nih.gov Higher concentrations (≥3.3 µM) induced a leak current, consistent with pore formation. nih.gov this compound has been used to study chloride secretion by various epithelial voltage-gated ion channels. sigmaaldrich.comsigmaaldrich.com It is also reported to stimulate chloride secretion in airway epithelium and sodium transport in cultured human colonic epithelia. sigmaaldrich.comsigmaaldrich.com Research suggests this compound may indirectly promote the activation of calcium-activated chloride channels (CaCCs) by interacting with PE and increasing intracellular Ca2+ concentration. nih.gov
Interference with ATP-Dependent Protein Translocation
This compound has been shown to severely impair ATP-dependent protein translocation in membrane vesicles. asm.orgdntb.gov.uanih.gov This effect is consistent with the idea that membrane structures, including lipid-protein interactions, play important roles in protein translocation. asm.orgdntb.gov.uanih.gov
Impact on Membrane-Bound Enzyme Activities (e.g., ATPases, Ca2+ Uptake)
This compound can inhibit the activity of certain membrane-bound enzymes. It has been shown to inhibit ATP-dependent Ca2+ uptake in sarcoplasmic reticulum vesicles without affecting ATP hydrolysis or Ca2+ permeability. nih.govresearchgate.net This inhibition was observed in liposome (B1194612) systems containing PE, suggesting the role of PE in this process. nih.gov this compound suppressed the PE-dependent slow phase of Ca2+ uptake in liposomes modeled on the inner mitochondrial membrane. nih.gov Additionally, this compound inhibited the bacteriorhodopsin proton pump reconstituted into phospholipid vesicles containing PE. nih.govresearchgate.net
This compound has also been reported as an indirect inhibitor of phospholipase A2 (PLA2) by specifically sequestering its substrate, phosphatidylethanolamine. asm.orgnih.gov This mechanism is analogous to that of the protein lipocortin. nih.gov Studies have shown that this compound potently inhibited PLA2 from various sources when using PE or Escherichia coli lipids (rich in PE) as substrates, but no inhibition was observed with phosphatidylcholine as the substrate. nih.gov
This compound can induce calcium ion release from cancer cells that express PE on their surface. researchgate.net This Ca2+ release is concentration- and time-dependent. researchgate.net
Modulation of Cellular Lipid Metabolism
Regulation of Phosphatidylserine Decarboxylases (PSDs)
While this compound directly targets PE, its impact on phospholipid metabolism suggests potential indirect effects on enzymes involved in PE biosynthesis, such as phosphatidylserine decarboxylase (PSD). PSD is a pivotal enzyme in the production of PE, converting phosphatidylserine (PS) to PE. mesamalaria.orgpnas.orgresearchgate.net Although the precise regulatory mechanisms of eukaryotic PSD have been elusive, studies indicate that lipid composition can allosterically influence its activation. mesamalaria.org In bacteria, the gene encoding PSD (psd) is part of the PE synthesis pathway and its expression can be regulated by envelope stress responses. frontiersin.org While direct regulation of PSD by this compound binding has not been explicitly detailed in the provided information, the observed alterations in phospholipid profiles and the known link between membrane lipid composition and PSD activity suggest a potential indirect influence. frontiersin.orgmesamalaria.org
Bacterial Selectivity and Spectrum of Activity
This compound exhibits selective activity against certain bacteria, although a complete predictive understanding of this selectivity is still developing. frontiersin.orgnih.govfrontiersin.orgnih.gov
Differential Activity Against Gram-Positive and Gram-Negative Bacteria
In general, this compound primarily targets Gram-positive bacteria, although some Gram-negative species can also be affected. frontiersin.orgnih.govfrontiersin.org Studies have shown that this compound sensitive Gram-positive strains tend to have high levels of PE in their cell membranes. frontiersin.orgnih.govfrontiersin.org For instance, Bacillus BC15 and Bacillus subtilis 168 are highly sensitive to this compound, with growth inhibited at relatively low concentrations (500 nM and 200 nM, respectively). nih.govfrontiersin.orgresearchgate.net In contrast, Gram-positive Arthrobacter CF158 and Gram-negative Pseudomonas GM17 are highly resistant, showing inhibition only at significantly higher this compound concentrations (up to 2 µM). nih.govfrontiersin.orgresearchgate.net
Here is a table summarizing the sensitivity of some bacterial strains to this compound:
| Bacterial Strain | Gram Stain | Sensitivity to this compound | Inhibition Concentration | Reference |
| Bacillus BC15 | Gram-Positive | Highly Sensitive | 500 nM | nih.govfrontiersin.orgresearchgate.net |
| Bacillus subtilis 168 | Gram-Positive | Highly Sensitive | 200 nM | nih.govfrontiersin.orgresearchgate.net |
| Arthrobacter CF158 | Gram-Positive | Highly Resistant | > 2 µM | nih.govfrontiersin.orgresearchgate.net |
| Pseudomonas GM17 | Gram-Negative | Highly Resistant | > 2 µM | nih.govfrontiersin.orgresearchgate.net |
Correlation with Bacterial Cell Envelope Components (e.g., PE Abundance, Peptidoglycan Encapsulation)
The sensitivity of Gram-positive bacteria to this compound is strongly correlated with the presence of phosphatidylethanolamine (PE) in their cell membrane. frontiersin.orgnih.govfrontiersin.orgnih.gov PE is the principal zwitterionic phospholipid in microbial membranes. nih.govfrontiersin.org While PE tends to constitute a higher percentage of the membrane in Gram-negative bacteria, its accessibility and interaction with this compound are key factors in selectivity. nih.govfrontiersin.org
This compound binds to the PE head groups, which is thought to alter the charge distribution across the membrane and disrupt cell morphology. frontiersin.org This interaction can lead to changes in membrane organization and permeability. nih.govfrontiersin.org Furthermore, indirect actions of this compound binding can result in the inhibition of cell wall synthesis. frontiersin.orgnih.govfrontiersin.org Atomic force microscopy studies have shown that this compound-sensitive strains exhibit morphological changes and a decrease in cell elasticity after exposure, while resistant strains retain their elasticity. researchgate.netresearchgate.net
While PE is the primary target, the bacterial cell envelope, including the peptidoglycan layer in Gram-positive bacteria and the outer membrane in Gram-negative bacteria, plays a role in this compound's access to the cytoplasmic membrane where PE is abundant. frontiersin.orgnih.govfrontiersin.orgacs.orgbiorxiv.org The peptidoglycan layer in Gram-positive bacteria is a thick cell wall that surrounds the cytoplasmic membrane. biorxiv.org The outer membrane of Gram-negative bacteria is more complex, containing lipopolysaccharides. biorxiv.org Although this compound can bind to PE in the envelope of both Gram-positive and Gram-negative bacteria, the differences in cell envelope structure likely contribute to the differential activity observed. acs.org
Antiviral Mechanisms of Action
This compound has also demonstrated antiviral activity, particularly against enveloped viruses. asm.orgasm.orgresearchgate.netasm.orgd-nb.infomdpi.com
Inhibition of Viral Entry via Phosphatidylethanolamine Interaction on Virions
This compound exerts antiviral effects by targeting phosphatidylethanolamine (PE) present on the surface of enveloped viruses. researchgate.netd-nb.infomdpi.comnih.gov PE is abundant in enveloped viruses, acquired from the host cell membrane during budding. mdpi.com PE on the virion surface can act as a ligand for phosphatidylserine (PS) receptors on host cells, such as TIM1, promoting viral entry. d-nb.infonih.gov
This compound, with its high PE-binding affinity, can effectively block the entry of various enveloped viruses by interacting with virion-associated PE. d-nb.infomdpi.comnih.gov Studies have shown that this compound can drastically decrease TIM1-mediated entry of viruses like Dengue, Ebola, and West Nile viruses. d-nb.infonih.govekb.eg Time-of-addition experiments indicate that this compound acts at the early steps of viral infection, specifically by blocking virus association with host cells expressing TIM1. nih.gov This mechanism suggests that this compound sequesters or alters the presentation of PE on the viral envelope, thereby preventing the interaction required for entry into host cells via PE-binding receptors. nih.gov
Broad-Spectrum Antiviral Research Modalities
Research has indicated that this compound exhibits broad-spectrum antiviral activity, primarily by interfering with viral entry into host cells researchgate.netasm.orgpnas.org. This antiviral effect is directly linked to its specific binding to phosphatidylethanolamine, which is present on the surface of many enveloped viruses, including members of the flavivirus and filovirus families pnas.orgresearchgate.netsciencedaily.com.
Studies have shown that viruses such as Ebola virus (EBOV), dengue virus (DENV), and West Nile virus (WNV) utilize host cell phosphatidylserine (PS) receptors, including T-cell immunoglobulin mucin domain protein 1 (TIM1), for entry pnas.orgresearchgate.net. While these receptors are known to bind PS exposed on cell membranes, research has demonstrated that they also recognize PE pnas.orgresearchgate.net. Enveloped viruses can leverage the abundance of PE on their surface to latch onto these PS receptors on the host cell, thereby facilitating entry and replication researchgate.netsciencedaily.com.
This compound interferes with this process by binding to the PE present on the viral envelope, effectively preventing the virus from attaching to and utilizing the PS receptors on the host cell surface pnas.orgresearchgate.netsciencedaily.com. This mechanism of blocking viral entry by targeting virion-associated PE and disrupting its interaction with host cell receptors like TIM1 represents a promising broad-spectrum antiviral strategy pnas.orgresearchgate.net.
Research findings highlight the efficacy of this compound in inhibiting the entry of various viruses. For instance, studies using replication-competent DENV2, EBOV virus-like particles (VLPs), and WNV VLPs have shown that this compound drastically decreases TIM1-mediated entry pnas.org. In one study, this compound at a concentration of 0.3 μM resulted in 75% inhibition for EBOV VLPs and over 90% inhibition for DENV2 pnas.org.
The antiviral activity of this compound against enveloped viruses is summarized in the table below, illustrating its inhibitory effect on the entry of specific viruses by targeting PE on the viral membrane.
| Virus Family | Virus | Target on Virus | Host Cell Receptor Involved | Effect of this compound |
| Filoviridae | Ebola virus | PE | TIM1, TIM4 | Inhibits entry |
| Flaviviridae | Dengue virus | PE | TIM1, TIM4 | Inhibits entry |
| Flaviviridae | West Nile virus | PE | TIM1, TIM4 | Inhibits entry |
This mechanism is distinct from other antiviral strategies and underscores the potential of PE-binding compounds as inhibitors of viral entry for a range of enveloped viruses researchgate.netsciencedaily.com. The ability of this compound to specifically bind PE on viral membranes indicates that PE is exposed at their surface and is involved in the viral entry process researchgate.net.
While this compound itself has been investigated, the development of analogs and derivatives, such as biotin-duramycin, has also been explored to potentially improve properties like hemolytic activity while retaining PE affinity and specificity researchgate.netresearchgate.net. The exploration of this compound's biosynthesis in organisms like Escherichia coli also opens avenues for producing this compound and its analogs for further research and potential therapeutic development researchgate.netasm.orgasm.org.
Biosynthesis and Enzymology
Duramycin Biosynthetic Gene Cluster (BGC) Identification
The genetic blueprint for this compound production is encoded within a specific biosynthetic gene cluster (BGC). The identification and analysis of this cluster in producer organisms have been fundamental to understanding how this intricate molecule is assembled.
Through genome sequencing of the producing bacterium, Streptomyces cinnamoneus ATCC 12686, the this compound biosynthetic gene cluster has been identified. asm.org This analysis revealed four key open reading frames (ORFs) essential for its production: durA, durM, durN, and durX. asm.orgresearchgate.net These genes encode the precursor peptide and the enzymes required for the extensive post-translational modifications that yield the mature this compound. asm.org The organization of the dur BGC is similar to that of the closely related compound cinnamycin (B74467), which is produced by Streptomyces cinnamoneus DSM 40005. asm.orgpnas.org
| Gene | Encoded Protein | Putative Function |
| durA | DurA | Precursor Peptide |
| durM | DurM | Lanthionine (B1674491) Synthetase (Dehydratase/Cyclase) |
| durN | DurN | Lysinoalanine Synthetase |
| durX | DurX | Aspartate Hydroxylase |
Ribosomally Synthesized and Post-Translational Modification (RiPP) Pathway Elucidation
This compound is classified as a lantibiotic, a subclass of RiPPs characterized by thioether cross-linked amino acids such as lanthionine (Lan) and methyllanthionine (MeLan). asm.orgnih.gov The biosynthesis follows a defined pathway where a genetically encoded precursor peptide is synthesized on the ribosome and subsequently tailored by a suite of modifying enzymes. nih.gov
The initial product of ribosomal synthesis is the precursor peptide, DurA. asm.org This peptide is composed of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide. asm.orgresearchgate.net The DurA precursor consists of a 59-amino-acid leader sequence, which is crucial for guiding the modifying enzymes, and a 19-amino-acid core region that is ultimately processed into the final this compound molecule. asm.org The leader peptide is later cleaved off during the maturation process.
The transformation of the linear DurA core peptide into the complex, tetracyclic structure of mature this compound is accomplished by a series of dedicated enzymes encoded within the dur BGC. These enzymes catalyze specific and sequential modifications. This compound's final structure contains one lanthionine, two methyllanthionines, an unusual lysinoalanine bridge, and an erythro-3-hydroxy-l-aspartic acid. nih.govnih.gov
The enzyme DurM is a bifunctional class II lanthionine synthetase (LanM). nih.gov Its primary role involves two key catalytic steps:
Dehydration : DurM first catalyzes the dehydration of specific serine and threonine residues within the DurA core peptide to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. nih.govnih.gov
Cyclization : Following dehydration, DurM facilitates the intramolecular Michael-type addition of cysteine residues onto the newly formed dehydro amino acids. nih.govrsc.org This cyclization reaction forms the characteristic thioether bridges of lanthionine (from Cys addition to Dha) and methyllanthionine (from Cys addition to Dhb), creating the globular structure of this compound. nih.govrsc.org
A unique feature of this compound is the presence of a lysinoalanine (Lal) bridge, which is formed by the enzyme DurN. nih.govnih.gov This enzyme catalyzes the stereospecific addition of the ε-amino group of lysine (B10760008) at position 19 to a dehydroalanine residue at position 6. nih.govnih.gov Structural and biochemical studies of DurN have revealed a novel catalytic mechanism. nih.gov The formation of the Lal cross-link is not directly catalyzed by amino acid residues of the DurN enzyme. Instead, it operates through a substrate-assisted mechanism. nih.gov The erythro-3-hydroxy-l-aspartic acid at position 15 of the substrate peptide, which is installed by the hydroxylase DurX, acts as the catalytic base, deprotonating the lysine at position 19 to facilitate its attack on the dehydroalanine. nih.gov DurN's role is to preorganize the substrate peptide into a reactive conformation that allows for this intramolecular reaction to occur efficiently. nih.gov
Enzymatic Catalysis of Post-Translational Modifications
Substrate-Assisted Catalysis in Lal Formation
A remarkable feature of the lysinoalanine formation in this compound biosynthesis is the mechanism of substrate-assisted catalysis. nih.gov Structural and biochemical studies have revealed that the enzyme DurN facilitates this reaction without any of its own residues directly participating in the chemical transformation at the active site. nih.govnih.gov Instead, DurN functions by pre-organizing the substrate peptide into a reactive conformation. nih.govisc.ac
In this conformation, the β-hydroxylated aspartate at position 15 (Hya15) of the substrate itself is positioned to act as the catalytic base. nih.govnih.gov It is proposed that Hya15 deprotonates the ε-amino group of Lysine 19, activating it for the nucleophilic attack on the dehydroalanine at position 6. nih.govnih.govresearchgate.net This mechanism is supported by the crystal structure of DurN in complex with this compound, where no enzymatic residues are found near the Lal crosslink, but Hya15 is in close proximity. nih.govnih.gov This substrate-assisted mechanism is a novel finding in the biosynthesis of lanthipeptides and is likely a general strategy for Lal formation in other this compound-like molecules. nih.gov
Aspartate Hydroxylase Activity (e.g., DurX)
The hydroxylation of the aspartate residue at position 15 is another critical post-translational modification in the biosynthesis of this compound. This reaction is catalyzed by the enzyme DurX. nih.gov
α-Ketoglutarate/Iron(II)-Dependent Hydroxylation
DurX belongs to the superfamily of non-heme iron(II) and α-ketoglutarate-dependent dioxygenases. nih.govwikipedia.org These enzymes utilize molecular oxygen to hydroxylate their substrates. wikipedia.org The catalytic mechanism involves the binding of Fe(II) and α-ketoglutarate to the enzyme's active site. wikipedia.orgfrontiersin.org The substrate, in this case, the precursor peptide DurA, then binds, followed by molecular oxygen. This leads to the oxidative decarboxylation of α-ketoglutarate to succinate (B1194679) and the formation of a highly reactive iron(IV)-oxo intermediate, which is responsible for the hydroxylation of the β-carbon of Asp15. nih.govwikipedia.org The high sequence similarity between DurX and the characterized cinnamycin biosynthetic enzyme CinX supports this proposed catalytic activity. nih.gov
Substrate Recognition Motif Analysis (e.g., Gly16 Importance)
The activity of DurX is highly dependent on a specific substrate recognition motif within the precursor peptide DurA. nih.gov Mutagenesis studies have demonstrated that the glycine (B1666218) residue at position 16 (Gly16), which immediately follows the target Asp15, is of critical importance for the enzyme's function. nih.govnih.gov
Both in vivo and in vitro experiments have shown that mutating Gly16 to alanine (B10760859) (G16A) results in a loss of hydroxylation activity by DurX. nih.gov This suggests that the recognition sequence for DurX is likely an Xaa-Asp-Gly motif. nih.gov This finding is consistent with other enzymes in the Fe(II)/α-KG-dependent family, such as prolyl-4-hydroxylase and lysyl-5-hydroxylase, which also recognize specific short peptide sequences containing a critical glycine residue. nih.gov While other post-translational modifications, such as the formation of lanthionine rings, are not strictly required for DurX to recognize its substrate, the presence of Gly16 is essential for catalysis. nih.gov
Heterologous Production and Biosynthetic Engineering
The elucidation of the this compound biosynthetic pathway has paved the way for its production in more tractable microbial hosts and for the engineering of novel analogs.
Reconstitution of this compound Biosynthesis in Model Systems (e.g., Escherichia coli)
The entire biosynthetic machinery required for the production of mature this compound has been successfully reconstituted in the model bacterium Escherichia coli. nih.gov This was achieved by co-expressing a minimal set of four genes from the this compound biosynthetic gene cluster: durA, durM, durN, and durX. nih.govresearchgate.net
durA encodes the precursor peptide.
durM is responsible for the dehydration of serine and threonine residues and the subsequent formation of lanthionine and methyllanthionine rings.
durN catalyzes the stereospecific formation of the lysinoalanine bridge. nih.gov
durX performs the hydroxylation of aspartate 15. nih.gov
By introducing these genes into E. coli, the host machinery is capable of producing the fully modified peptide. nih.govresearchgate.net This heterologous expression system provides a reliable and scalable platform for producing this compound for research and potential therapeutic applications. nih.govfrontiersin.org Furthermore, this system has proven to be robust enough to tolerate mutations in the precursor peptide, enabling the successful generation of this compound analogs, such as this compound C, which contains six amino acid substitutions. nih.gov
Strategies for Enhanced Production and Yield
The production of this compound, a complex post-translationally modified peptide, is a multifaceted process that can be optimized at various levels to enhance its yield. Research efforts have primarily focused on genetic engineering, particularly through heterologous expression, and the optimization of fermentation conditions. These strategies aim to overcome limitations in the native producer, Streptomyces cinnamoneus, and to create more efficient and scalable production platforms.
Genetic and Metabolic Engineering Strategies
A cornerstone for enhancing this compound production has been the identification and manipulation of its biosynthetic gene cluster (BGC). The minimal gene cassette required for this compound biosynthesis includes durA (the precursor peptide gene), durM (a lanthionine synthetase), durN, and durX (an aspartyl hydroxylase). mdpi.com Leveraging this genetic information has opened avenues for significant improvements in yield through heterologous expression and metabolic engineering.
One of the most successful strategies for boosting this compound production is the transfer of its BGC into a more tractable and rapidly growing host organism. Escherichia coli has been successfully engineered to produce this compound by co-expressing the minimal set of biosynthetic genes. mdpi.comnih.gov This approach offers several advantages over production in the native Streptomyces host, including faster growth rates, well-established genetic tools, and potentially simpler downstream processing. The successful generation of this compound in E. coli confirms that this heterologous system can correctly perform all necessary post-translational modifications. mdpi.comnih.gov
Further genetic manipulation has been employed to produce not only this compound but also its analogs. For instance, the biosynthetic machinery of the closely related lantibiotic, cinnamycin, was engineered to produce this compound and this compound B. nih.gov Moreover, through site-directed mutagenesis of the precursor peptide gene, durA, researchers have successfully produced this compound C in an E. coli host. mdpi.comnih.govnih.gov This demonstrates the potential of genetic engineering to not only increase the yield of the natural compound but also to generate novel derivatives with potentially improved properties.
Metabolic engineering of the host strain represents another critical frontier for enhancing this compound yield. The biosynthesis of this compound, like other secondary metabolites, is dependent on the availability of primary metabolic precursors. Strategies to increase the intracellular pools of precursor amino acids and cofactors can significantly enhance production. While specific studies on enhancing precursor supply for this compound are not extensively detailed in the available literature, general principles from other antibiotic fermentations can be applied. For example, overexpressing genes involved in the biosynthesis of precursor amino acids or redirecting metabolic fluxes towards their production are common strategies to improve the yield of peptide-based natural products. mdpi.com
The following table summarizes the key genetic and metabolic engineering strategies for enhanced this compound production.
| Strategy | Description | Key Findings/Potential |
| Heterologous Expression | Transfer and expression of the this compound biosynthetic gene cluster in a host like E. coli. | Successful production of fully modified this compound in E. coli has been demonstrated, offering a more efficient production platform. mdpi.comnih.gov |
| Gene Manipulation | Site-directed mutagenesis of the precursor peptide gene (durA) to produce this compound analogs. | Enabled the production of this compound C in a heterologous host, showcasing the potential for generating novel compounds. mdpi.comnih.govnih.gov |
| Precursor Supply Enhancement | Metabolic engineering to increase the intracellular concentration of amino acid precursors required for this compound biosynthesis. | A general strategy to boost secondary metabolite production by ensuring an ample supply of building blocks. mdpi.com |
Optimization of Fermentation Conditions
Optimizing the fermentation process is a crucial step to maximize the yield of this compound from either its native producer or a heterologous host. This involves the systematic adjustment of various physical and chemical parameters of the culture environment. innovareacademics.infrontiersin.org
The composition of the fermentation medium plays a pivotal role in the production of secondary metabolites. Key components such as carbon and nitrogen sources, as well as trace elements, must be carefully balanced to support both microbial growth and this compound biosynthesis. For Streptomyces species, complex media containing sources like glucose and soybean meal have been shown to support good antibiotic production. innovareacademics.in The optimization of these components can be achieved through systematic approaches like response surface methodology (RSM), which allows for the evaluation of multiple factors and their interactions to identify the optimal medium composition. nih.govplos.org
Physical parameters of the fermentation process, including pH, temperature, and agitation rate, also have a significant impact on this compound yield. Maintaining an optimal pH is critical, as deviations can affect enzyme activity and nutrient uptake. For many Streptomyces fermentations, a neutral pH is often optimal for antibiotic production. innovareacademics.in Temperature is another key factor, with a specific temperature range being optimal for both growth and secondary metabolite synthesis. innovareacademics.in Agitation and aeration rates are crucial for ensuring adequate oxygen supply, which is essential for the aerobic metabolism of Streptomyces and many heterologous hosts.
The table below illustrates the impact of optimizing various fermentation parameters on antibiotic yield, based on general principles observed in Streptomyces fermentations.
| Parameter | Unoptimized Condition | Optimized Condition | Impact on Yield |
| Carbon Source | Suboptimal concentration | Optimal concentration (e.g., 38.877 g/L glucose) nih.govplos.org | Significant increase |
| Nitrogen Source | Limiting or inhibitory levels | Balanced C/N ratio | Enhanced production |
| pH | Fluctuating or suboptimal | Maintained at optimal level (e.g., pH 7.0) innovareacademics.in | Improved enzyme function and yield |
| Temperature | Outside optimal range | Maintained at optimal level (e.g., 35°C) innovareacademics.in | Increased metabolic activity and production |
| Agitation Rate | Insufficient for oxygen transfer | Optimal for oxygenation (e.g., 200 rpm) innovareacademics.in | Enhanced cell growth and biosynthesis |
Three-Dimensional Structural Determination of this compound and Variants
The unique structural features of this compound, particularly its multiple thioether bridges and lysinoalanine cross-link, stabilize its conformation. frontiersin.orgsnmjournals.orgljmu.ac.uk Structural studies have aimed to determine the precise arrangement of amino acids and post-translational modifications in three dimensions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Early NMR studies helped establish the constitution and location of the thioether bridges and the lysinoalanine ring system through the analysis of unambiguously assigned NOE contacts between bridging side chains. nih.gov These investigations revealed a U-shaped topology for the tetracyclic 19-peptide, featuring a turn around Pro9 and a kink along a virtual line connecting residues 5 to 13. nih.gov This clamp-like conformation is stabilized by the thioether bridges and further supported by an antiparallel beta-strand-like structure formed by the N- and C-termini, contributing to the peptide's inherent amphiphilicity. nih.gov
NMR has also been used to study structural differences between this compound variants, such as this compound B and C, which differ by single amino acid exchanges. nih.gov These differences can influence the relative mobilities of the macrocyclic rings. nih.gov
X-ray Crystallography
X-ray crystallography provides high-resolution structural information, offering atomic-level details of this compound and its interactions. While obtaining crystals of small, flexible peptides can be challenging, co-crystallization with binding partners, such as biosynthetic enzymes, has proven successful for this compound. nih.govrcsb.orgillinois.edu
A 1.66 Å resolution crystal structure of DurN bound to this compound provided detailed insights into the conformation of this compound when interacting with its biosynthetic enzyme, including the precise positioning of the lysinoalanine linkage. nih.govbiorxiv.org This co-crystal structure revealed that the conformation of this compound is more constrained when bound to DurN compared to its solution structure or that of analogs bound to lipids. nih.gov
Structural Analysis of Biosynthetic Enzymes
This compound biosynthesis involves a series of enzymes that introduce its characteristic post-translational modifications. nih.govbiorxiv.org Structural studies of these enzymes, particularly DurN, the lysinoalanine synthase, have illuminated their mechanisms of action. nih.govbiorxiv.orgrcsb.org
Co-crystal Structures with Substrates and Intermediates
Co-crystal structures of biosynthetic enzymes with their substrates or intermediate analogs provide snapshots of the enzyme-substrate complex, revealing key interactions and conformational changes during catalysis. nih.govbiorxiv.org
The co-crystal structure of DurN with this compound, as well as with a substrate analog, has been determined. nih.govbiorxiv.orgrcsb.org These structures show that DurN forms an unusual dimer with a novel fold. nih.govbiorxiv.orgrcsb.org Surprisingly, in the structure of DurN bound to this compound, no enzyme residues are positioned near the lysinoalanine cross-link. nih.govbiorxiv.orgrcsb.org Instead, the Hya15 residue of the this compound substrate itself interacts with the lysinoalanine, suggesting a substrate-assisted mechanism for Lal formation. nih.govbiorxiv.orgrcsb.org
Elucidation of Enzyme Catalytic Mechanisms
Structural and biochemical data, particularly from co-crystal structures and mutagenesis studies, contribute to the elucidation of the catalytic mechanisms of this compound biosynthetic enzymes. nih.govbiorxiv.org
Studies on DurN suggest a mechanism where the Hya15 residue of the substrate acts as a catalytic base, facilitating a Michael addition and stereospecific enolate protonation, which results in the formation of the lysinoalanine linkage between Lys19 and Dha6. nih.govbiorxiv.org The enzyme appears to preorganize the substrate into a reactive conformation, allowing Hya15 to perform its catalytic role. nih.govbiorxiv.orgrcsb.org Molecular dynamics simulations have supported this proposed mechanism, showing that the conformation of this compound relaxes upon removal from DurN, and the Hya15 residue moves away from the reactive site. nih.gov
The biosynthesis also involves other enzymes like DurM, which dehydrates serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), and catalyzes the addition of cysteine thiols to form lanthionine and methyllanthionine. nih.govbiorxiv.org DurX is responsible for the hydroxylation of Asp15 to form Hya15. nih.govbiorxiv.org Structural insights into these enzymes further contribute to understanding the complete biosynthetic pathway.
Biophysical Investigations of this compound-Membrane Interactions
This compound's biological activity is closely linked to its interaction with cell membranes, specifically its high affinity for phosphatidylethanolamine (B1630911) (PE). drugbank.comfrontiersin.orgsnmjournals.orgnih.govriken.jpresearchgate.netnih.gov Biophysical techniques are employed to study the nature of this interaction and its effects on membrane structure and properties.
This compound becomes deposited in cellular membranes by binding to PE. drugbank.comnih.gov This interaction is highly specific, with this compound binding to the ethanolamine (B43304) head group of PE with nanomolar affinity and a 1:1 molar ratio. frontiersin.orgsnmjournals.orgljmu.ac.uk The binding pocket of this compound is described as a glove-shaped surface that specifically interacts with the PE head group through well-defined physicochemical interactions. snmjournals.org The hydrophobic binding pocket involves residues such as Gly8, Pro9, and Val13, while an ionic interaction between the ammonium (B1175870) group of PE and the carboxylate of Asp15 stabilizes the binding of the ethanolamine head group. snmjournals.org Two phenylalanine side chains are also involved in anchoring this compound to the hydrophobic core of the membrane bilayer, further stabilizing the interaction. snmjournals.org
Biophysical studies using techniques like vibrational sum-frequency generation spectroscopy, surface pressure measurements, and fluorescence microscopy have investigated the effects of this compound on lipid monolayers. riken.jpresearchgate.net These studies show that this compound induces significant disorder in PE molecules within monolayers and increases the surface pressure, while having no such effect on phosphatidylcholine (PC) monolayers. riken.jpresearchgate.net this compound adopts a β-sheet conformation and remains well-ordered at the air-water interface and upon binding to PE. riken.jpresearchgate.net The interaction is consistent with this compound inserting into the PE monolayer via its hydrophobic end. riken.jpresearchgate.net
The binding of this compound to PE can alter the biophysical properties of the membrane. drugbank.comnih.gov At higher concentrations, this compound can induce a leak current across membranes, consistent with pore formation. nih.govresearchgate.net However, its primary mechanism of action is believed to arise from changes in membrane biophysical properties rather than direct interaction with membrane proteins like ion channels, although such channels can be perturbed by the altered membrane environment. nih.govresearchgate.net
Vibrational Sum-Frequency Generation Spectroscopy
Vibrational sum-frequency generation (VSFG) spectroscopy is a laser-based nonlinear vibrational spectroscopy used to study interfaces, including the interaction between peptides and model membranes. riken.jpacs.org VSFG can monitor the organization and conformation of this compound, lipids, and water molecules through their molecular vibrations. riken.jp
Studies using VSFG on lipid monolayers at the air-water interface have shown that this compound interacts significantly with monolayers containing phosphatidylethanolamine (PE), such as 1-palmitoyl-2-oleoyl phosphatidylethanolamine (POPE), but has no effect on phosphatidylcholine (PC) lipid monolayers. acs.orgriken.jpnih.govebi.ac.ukacs.org VSFG reveals that this compound binds to the PE monolayer. aps.org this compound adopts a β-sheet conformation and remains well-ordered at the air-water interface and after binding to PE. acs.orgriken.jpnih.govebi.ac.uk The interaction with PE induces significant disorder of PE molecules. acs.orgriken.jpnih.govebi.ac.uk
Furthermore, binding of this compound to PE broadens the hydrogen-bond distribution of lipid-bound water molecules, increasing the fraction of less strongly hydrogen-bonded water molecules. acs.orgriken.jpnih.govebi.ac.ukresearchgate.net These results suggest that the initial steps in the disruption of membrane integrity by this compound involve a decrease in lipid order and a weakening of the hydrogen bonding network of water around PE. riken.jpnih.gov
Surface Pressure Measurements
Surface pressure measurements are often used in conjunction with other techniques to study the interaction of molecules with lipid monolayers at the air-water interface. In studies investigating this compound's interaction with lipid monolayers, surface pressure measurements revealed that this compound causes an increase in the surface pressure of PE monolayers. acs.orgriken.jpnih.govebi.ac.uk This indicates insertion or strong interaction of this compound with the PE lipids at the interface. The increase in surface pressure is consistent with this compound inserting into the PE monolayer via its hydrophobic end, exposing phenylalanine residues to the lipid. acs.orgriken.jpnih.govebi.ac.uk In contrast, this compound does not affect the surface pressure of PC lipid monolayers. acs.orgriken.jpnih.govebi.ac.uk
The initial monolayer surface pressure in these experiments is typically set in a range similar to that of biological cell membranes (30-40 mN/m). riken.jp this compound itself exhibits a maximum surface pressure significantly lower than that of lipid monolayers, allowing for the distinction between the peptide's surface activity and its interaction with lipids. riken.jp
Fluorescence Microscopy of Lipid Monolayers
Fluorescence microscopy is employed to visualize the morphology and organization of lipid monolayers and observe changes induced by interacting molecules like this compound. When used in studies with this compound and lipid monolayers, fluorescence microscopy revealed that the interaction of this compound with PE causes a change in the shape of the liquid-condensed domains within the PE monolayer. acs.orgriken.jpnih.govebi.ac.ukresearchgate.net These domains change from a circular shape to a horseshoe-like structure. acs.orgriken.jpnih.govebi.ac.ukresearchgate.net This morphological change indicates a reduction of line tension at the boundary of the two lipid phases within the monolayer. acs.orgriken.jpnih.govebi.ac.ukresearchgate.net This observed change in domain shape supports the idea that this compound alters the organization and integrity of PE-containing membranes. riken.jpnih.gov
Freeze-Fracture Electron Microscopy
Freeze-fracture electron microscopy is a technique used to visualize the internal structure of membranes by physically fracturing a frozen sample and creating a replica of the fractured surface. myscope.trainingresearchgate.net This technique provides planar views of the internal organization of membranes and can reveal intramembranous particles, which often represent membrane proteins. researchgate.net
Freeze-fracture electron microscopy has been used to study the alterations in membrane structure induced by this compound. Studies have shown that this compound dramatically deforms multi-lamellar vesicles (MLVs) containing POPE, such as POPC/POPE (9:1) MLVs, into rodlike structures with branching and inflection points. nih.gov Sometimes, small round images (20-25 nm diameter) were also observed in freeze-fracture micrographs of this compound-treated POPC/POPE MLVs, suggesting the possibility that this compound induces tubules with a similar diameter. nih.gov In contrast, this compound did not alter the structure of POPC MLVs, which lack PE. nih.gov These findings indicate that this compound's interaction with PE leads to significant structural changes in the membrane, consistent with its membrane-disrupting activity. nih.gov
High-Resolution Cellular Imaging Techniques
High-resolution imaging techniques provide detailed insights into the effects of this compound on the surface topography and morphology of cells.
Atomic Force Microscopy (AFM) for Cell Surface Topography
Atomic force microscopy (AFM) is a scanning probe technique that uses a sharp tip attached to a cantilever to scan a surface, producing high-resolution topographical images at the nanoscale. nih.gov AFM can be used to study the biophysical properties of living cells, including cell surface elasticity, stiffness, and adhesion. nih.gov
High-resolution AFM imaging has been used to study the surface and interface morphology of bacterial cells after treatment with this compound. researchgate.netfrontiersin.org These studies show a progression of cellular changes in the cell envelope of susceptible bacterial strains upon this compound exposure. researchgate.netfrontiersin.org AFM images of this compound-sensitive strains, such as Bacillus BC15 and B. subtilis 168, show progressive cell destruction over time (1-3 hours of treatment), including cell surface roughening and morphological changes. frontiersin.orgresearchgate.netnih.gov In contrast, this compound-resistant strains, such as Arthrobacter CF158 and Pseudomonas GM17, show no change in surface ultrastructure or morphology with increasing this compound exposure time. frontiersin.orgresearchgate.net
Molecular recognition experiments using AFM tips functionalized with this compound have also been performed to study the interaction with PE on the cell membrane. researchgate.netfrontiersin.org Force curves collected using these tips indicate a high frequency of strong adhesion between the cell surface and the tip for this compound-sensitive bacteria. researchgate.netfrontiersin.org This adhesion force is significantly reduced when free PE is added to the imaging solution, indicating the specificity of the interaction between the this compound-functionalized tip and PE on the cell surface. researchgate.net
Visualization of Membrane Damage and Morphological Changes
This compound's membrane-fusing nature has also been visualized by scanning tunneling microscopy, demonstrating that it causes destabilization and destruction of phospholipid bilayers containing phosphatidylethanolamine immediately after exposure. researchgate.net The externalization of PE to the outer leaflet of the plasma membrane during apoptosis also makes it accessible for binding by probes like this compound, which can be used for imaging cell death. stm-journal.rusnmjournals.orgjacc.org Radiolabeled this compound has been used as a molecular probe to image apoptosis in vivo, accumulating in regions with high levels of accessible PE due to cell death. snmjournals.orgjacc.org This accumulation is observed in areas of infarction and atherosclerotic lesions, reflecting cellular injuries where PE is available for binding. snmjournals.orgjacc.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16130216 |
| Cinnamycin | 16130216 |
Note: PubChem lists Cinnamycin and this compound under the same CID (16130216). wikipedia.org## this compound: A Focus on Structural Biology and Advanced Characterization
This compound is a tetracyclic peptide antibiotic derived from Streptomyces cinnamomeus forma azacoluta. nih.gov This peptide, composed of 19 amino acids with a molecular weight of 2012 Da, is classified as a lantibiotic. nih.govstm-journal.ru A key characteristic of this compound is its highly specific binding affinity for ethanolamine phospholipids (B1166683) (PE). acs.orgriken.jpnih.govebi.ac.ukacs.orgsnmjournals.org This selective interaction underpins its biological activities. snmjournals.org
Structural Biology and Advanced Characterization
High-Resolution Cellular Imaging Techniques
Atomic Force Microscopy (AFM) for Cell Surface Topography
Atomic force microscopy (AFM) is a scanning probe technique that employs a sharp tip attached to a flexible cantilever to scan a sample surface, generating high-resolution topographical images at the nanoscale. nih.gov AFM is capable of probing the biophysical properties of living cells, including cell surface elasticity, stiffness, and adhesion characteristics. nih.gov
High-resolution AFM imaging has been applied to study the surface and interface morphology of bacterial cells following treatment with this compound. researchgate.netfrontiersin.org These studies have documented a progression of cellular changes in the cell envelope of susceptible bacterial strains upon exposure to this compound. researchgate.netfrontiersin.org AFM images of this compound-sensitive strains, such as Bacillus BC15 and B. subtilis 168, reveal progressive cell destruction over time (typically 1-3 hours of treatment), including roughening of the cell surface and notable morphological alterations. frontiersin.orgresearchgate.netnih.gov In contrast, this compound-resistant strains, such as Arthrobacter CF158 and Pseudomonas GM17, show no observable changes in surface ultrastructure or morphology despite increasing this compound exposure time. frontiersin.orgresearchgate.net
Molecular recognition experiments utilizing AFM tips functionalized with this compound have also been conducted to investigate the specific interaction with PE on the cell membrane. researchgate.netfrontiersin.org Force curves obtained with these tips indicate a high frequency of strong adhesion between the cell surface and the tip in the case of this compound-sensitive bacteria. researchgate.netfrontiersin.org This adhesion force is significantly diminished when free PE is introduced into the imaging solution, demonstrating the specificity of the interaction between the this compound-functionalized tip and PE present on the cell surface. researchgate.net
Visualization of Membrane Damage and Morphological Changes
The membrane-fusing property of this compound has also been visualized using scanning tunneling microscopy, which showed that this compound causes destabilization and destruction of phospholipid bilayers containing phosphatidylethanolamine immediately upon exposure. researchgate.net The externalization of PE to the outer leaflet of the plasma membrane during apoptosis also makes it accessible for binding by probes like this compound, facilitating the imaging of cell death. stm-journal.rusnmjournals.orgjacc.org Radiolabeled this compound has been employed as a molecular probe for in vivo apoptosis imaging, accumulating in areas characterized by high levels of accessible PE resulting from cell death. snmjournals.orgjacc.org This accumulation has been observed in regions of infarction and atherosclerotic lesions, reflecting cellular injuries where PE is available for binding. snmjournals.orgjacc.org
Duramycin Analogs, Derivatives, and Research Probes
Engineered Duramycin Analogs
Engineering this compound analogs involves modifying the peptide structure, often through genetic manipulation of its biosynthetic pathway or chemical synthesis, to create variants with potentially improved or altered properties.
Rational Design and Mutagenesis Studies of Precursor Peptides
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). nih.govasm.org Its biosynthesis involves a precursor peptide, DurA, which undergoes several modifications catalyzed by specific enzymes coded within the dur biosynthetic gene cluster. nih.govasm.orgresearchgate.netbiorxiv.org Rational design and mutagenesis studies focus on altering the sequence of this precursor peptide to investigate the impact on the final modified peptide's structure, yield, and activity, as well as to probe the flexibility and substrate recognition of the biosynthetic enzymes. nih.govasm.orgresearchgate.netportlandpress.com
For instance, the this compound biosynthetic gene cluster from Streptomyces cinnamoneus has been identified and expressed heterologously in Escherichia coli, enabling the production of this compound and its analogs. nih.govasm.orgresearchgate.net Mutagenesis of the DurA peptide has been used to study the substrate recognition motif of enzymes like DurX, an α-ketoglutarate/iron(II)-dependent hydroxylase responsible for hydroxylating aspartate 15 of the precursor peptide. nih.govasm.orgresearchgate.net Studies have shown that Gly16 is important for DurX activity. nih.govasm.orgresearchgate.net
Furthermore, the cinnamycin (B74467) biosynthetic gene cluster, which produces a lantibiotic closely related to this compound, has been manipulated to produce this compound and this compound B by modifying the cinnamycin structural gene (cinA). pnas.org Attempts to create a more divergent derivative, this compound C (containing six amino acid changes compared to this compound), through this method did not yield biologically active material, suggesting limitations in the enzymatic machinery's tolerance for extensive changes in this specific context. nih.govasm.orgresearchgate.netpnas.org However, this compound C with six amino acid changes compared to this compound was successfully generated in E. coli in another study. nih.govasm.orgresearchgate.net
Impact of Amino Acid Substitutions on Biological Activity and PE Affinity
Amino acid substitutions in this compound and related lantibiotics can significantly impact their biological activity and affinity for PE. The post-translational modifications, including the lanthionine (B1674491), methyllanthionine, lysinoalanine bridges, and the hydroxylated aspartic acid, are critical for the proper folding and function of this compound, particularly for setting up the PE binding pocket. nih.govasm.orgbiorxiv.org
A previous study demonstrated that this compound lacking the lysinoalanine (Lal) linkage did not exhibit antimicrobial activity, highlighting the critical role of this modification in establishing the PE binding pocket. biorxiv.org The carboxylate and hydroxyl groups of the hydroxylated aspartic acid at position 15 are also reported to make key interactions with the ethanolamine (B43304) head group of PE, contributing to this compound's nanomolar affinity and high specificity. biorxiv.org
While some positions in related lantibiotics might tolerate substitutions, the impact varies depending on the specific residue and its location within the peptide structure and its macrocycles. For example, in mersacidin (B1577386), a related lantibiotic, positions 15 and 16 were found to be agreeable to amino acid substitutions without affecting yield or inhibitory activity, while actagardine A was less amenable to substitution mutagenesis. tandfonline.com Substitutions in ring B of mersacidin were permissive, allowing for multiple substitutions at each position while retaining bioactivity. tandfonline.com These findings suggest that the specific context of the amino acid within the modified peptide is crucial for determining the impact of substitutions.
Synthetic Derivatization for Research Applications
Beyond engineered analogs, synthetic derivatization of this compound allows for the creation of probes with specific labels for various research applications, particularly in molecular imaging. This compound's relatively low molecular weight, stability, and ease of conjugation make it a suitable candidate for developing PE-specific molecular probes. researchgate.netresearchgate.net
Radiolabeled this compound Derivatives for Molecular Imaging Research
The ability of this compound to bind to PE, which is exposed on the surface of cells undergoing apoptosis or accessible in necrotic cells, makes radiolabeled this compound derivatives valuable tools for non-invasive imaging of cell death in vivo. researchgate.netsnmjournals.orgnih.govresearchgate.net
Technetium-99m (99mTc) Conjugates
Technetium-99m (99mTc) is a widely used radioisotope in SPECT (Single-Photon Emission Computed Tomography) imaging due to its favorable properties, including its low-energy gamma ray and appropriate half-life. tandfonline.com Radiolabeling of this compound with 99mTc has been successfully achieved for imaging applications. researchgate.netsnmjournals.orgnih.govresearchgate.netmdpi.com
A common approach involves conjugating this compound with a bifunctional chelating agent, such as hydrazinonicotinamide (HYNIC), which can then be labeled with 99mTc. snmjournals.orgnih.govresearchgate.netmdpi.compubcompare.ai This radiolabeling can be performed using coligands like tricine (B1662993) and a phosphine (B1218219) (e.g., trisodium (B8492382) triphenylphosphine-3,3,3-trisulfonate - TPPTS). snmjournals.orgnih.govresearchgate.netmdpi.compubcompare.ai Studies have shown that 99mTc-HYNIC-duramycin is stable and retains its PE-binding activity and specificity after radiolabeling. snmjournals.orgnih.govresearchgate.net It has demonstrated favorable pharmacokinetic and biodistribution profiles in animal models, including rapid blood clearance and low hepatic uptake, allowing for clear visualization of PE-rich areas, such as those in acute myocardial infarction and atherosclerotic plaques. snmjournals.orgnih.govresearchgate.netmdpi.comnih.gov 99mTc-duramycin has shown significantly greater binding activity to apoptotic cells compared to viable control cells and avid binding to atherosclerotic lesions with higher plaque-to-background ratios compared to 99mTc-Annexin V in a mouse model. snmjournals.orgresearchgate.netnih.gov
Data from a study comparing 99mTc-duramycin and 99mTc-Annexin V in imaging atherosclerotic plaques in ApoE-/- mice demonstrated the following binding affinities and maximum binding capacities:
| Radiotracer | Kd (nM) | Bmax (mol/10^19 cells) |
| 99mTc-duramycin | 6.92 | 56.04 |
| 99mTc-Annexin V | 12.63 | 31.55 |
This table illustrates the higher binding affinity and capacity of 99mTc-duramycin for apoptotic cells compared to 99mTc-Annexin V. nih.gov
Fluorine-18 (18F) Labeled Glycosylated Peptides
Fluorine-18 (18F) is a commonly used radioisotope for PET (Positron Emission Tomography) imaging. unimelb.edu.au While direct radiolabeling of this compound with 18F can lead to hydrophobic peptides with unfavorable biodistribution, such as high liver uptake, strategies involving the incorporation of hydrophilic moieties like sugar amino acids have been explored to improve pharmacokinetic properties. rsc.orgresearchgate.net
Radiosynthesis of 18F-labeled this compound derivatives has been reported, for example, using 4-nitrophenyl 2-[18F]fluoropropionate ([18F]NFP) as an acylation agent. rsc.org To address the issue of hydrophobicity and improve clearance, 18F-labeled glycosylated this compound peptides have been developed. unimelb.edu.aursc.orgresearchgate.netxml-journal.net These derivatives incorporate hydrophilic sugar amino acid moieties to enhance renal clearance and reduce background activity. rsc.orgresearchgate.net For instance, [18F]FP-digalacto-duramycin, an 18F-labeled this compound derivative incorporating two hydrophilic sugar amino acid moieties, exhibited a low Log D, high renal clearance, and low background activity, suggesting its potential as a radiotracer for tracking apoptosis in vivo. rsc.orgresearchgate.net
Gallium-68 (68Ga) Conjugates
Gallium-68 (⁶⁸Ga) is a radioisotope with properties suitable for Positron Emission Tomography (PET) imaging. Conjugating this compound with chelators that can bind ⁶⁸Ga allows for the development of PET tracers targeting PE, which is externalized on the surface of apoptotic and necrotic cells. nih.govnih.govx-mol.netnih.gov
Studies have explored the conjugation of this compound with chelators such as NODAGA and NOTA for radiolabeling with ⁶⁸Ga. snmjournals.orgbiorxiv.org The conjugation typically involves the formation of a covalent bond between the chelator and a nucleophilic site on this compound, such as the ε-amino group of a lysine (B10760008) residue. snmjournals.org For instance, conjugation of NODAGA or NOTA with this compound using p-Bz-SCN-DOTA-GA and p-Bz-SCN-NOTA, respectively, has been reported. snmjournals.org
Radiolabeling of these conjugates with ⁶⁸Ga is typically performed in acetate (B1210297) buffer at specific pH ranges and temperatures. snmjournals.org Quality control methods like thin layer chromatography (TLC) and high performance liquid chromatography (HPLC) are used to assess radiochemical purity. snmjournals.orgbiorxiv.org
⁶⁸Ga-labeled this compound conjugates, such as [⁶⁸Ga]NODAGA-duramycin and ⁶⁸Ga-NOTA-duramycin, have been successfully developed and evaluated as PET tracers for detecting cell death. medchemexpress.comtargetmol.comnih.govx-mol.netnih.govbiorxiv.orgnih.govresearchgate.net
Application as Molecular Probes for Phosphatidylethanolamine (B1630911) Localization
This compound and its analogs, particularly cinnamycin, are recognized as valuable molecular probes for studying the localization and dynamics of PE in biological membranes. asm.orgnih.govnih.govresearchgate.netnih.gov Their high affinity and specificity for PE make them suitable tools for characterizing PE distribution on a cellular and tissue level. nih.govresearchgate.net
PE is predominantly located in the inner leaflet of the plasma membrane in healthy mammalian cells but becomes exposed on the outer leaflet during the early stages of apoptosis or in necrotic cells due to compromised membrane integrity. nih.govresearchgate.net This externalization of PE serves as a molecular marker for cell death, which can be targeted by this compound-based probes. nih.govnih.govresearchgate.net
Various this compound-based molecular probes have been developed by conjugating this compound to detectable markers. Examples include fluorescently labeled this compound or cinnamycin, and radiolabeled conjugates using isotopes like ⁹⁹mTc, ¹⁸F, or ⁶⁸Ga. nih.govresearchgate.netresearchgate.net These probes enable the visualization and study of PE dynamics in different biological contexts. researchgate.netnih.gov
To overcome potential cytotoxicity issues associated with native this compound at concentrations used in cell biology studies, modified probes have been developed. researchgate.netnih.govgoogle.com For example, a molecular probe consisting of this compound attached to the C-terminus of green fluorescent protein (GFP) via a PEG linker has been reported. researchgate.netnih.gov This conjugate retained specific binding to PE with significantly reduced cytotoxicity compared to native this compound, demonstrating its utility for cellular staining studies of PE dynamics. researchgate.netnih.gov
Quantitative Biodistribution Studies in Preclinical Models
Quantitative biodistribution studies using radiolabeled this compound conjugates have been conducted in preclinical animal models to evaluate their pharmacokinetic profiles and tissue uptake. These studies are essential for assessing the potential of these probes for in vivo imaging applications.
Studies using ⁹⁹mTc-labeled this compound (⁹⁹mTc-duramycin) in rats have shown favorable pharmacokinetic and biodistribution profiles. snmjournals.orgnih.govresearchgate.net ⁹⁹mTc-duramycin rapidly clears from the circulation primarily via the renal system, with a reported blood half-life of less than 4 minutes in rats. nih.govresearchgate.net Low uptake has been observed in the liver and gastrointestinal tract. nih.govresearchgate.net The agent is largely unmetabolized in vivo, with the intact compound recovered in the urine. nih.govresearchgate.net This rapid clearance and low background uptake contribute to good image contrast for target tissues. nih.govresearchgate.net
Quantitative biodistribution studies in mice using ⁹⁹mTc-HYNIC-duramycin have also been performed. mdpi.comnih.govnih.gov These studies have shown uptake in organs such as the spleen and liver. mdpi.comnih.gov The distribution pattern can be influenced by the method of labeling and purification. nih.govnih.gov For instance, HPLC purification of kit-prepared ⁹⁹mTc-duramycin and reducing the amount of kit ingredients have been shown to result in a better pharmacokinetic profile with lower accumulation in the liver, spleen, and kidneys. nih.gov The kidney uptake of HYNIC-duramycin in rodents has been noted to remain elevated for several hours post-injection. acs.org
Quantitative biodistribution of ⁶⁸Ga-labeled this compound conjugates, such as [⁶⁸Ga]NODAGA-duramycin, has also been assessed in mice. medchemexpress.comtargetmol.combiorxiv.orgnih.gov These studies have revealed a blood half-life of 10-17 minutes and predominantly urinary excretion. biorxiv.org Uptake in various organs has been analyzed, demonstrating the ability of the tracer to accumulate in tissues exhibiting chemotherapy-induced organ toxicity. medchemexpress.comtargetmol.combiorxiv.orgnih.gov
Data from quantitative biodistribution studies in preclinical models provide crucial information on the in vivo behavior of this compound-based probes, informing their potential for clinical translation.
Here is a table summarizing some quantitative biodistribution data from selected preclinical studies:
| Radiotracer | Animal Model | Time Point Post-injection | Organ | Uptake (%ID/g or % whole-body radioactivity) | Reference |
| ⁹⁹mTc-duramycin | Rat | < 4 min (blood half-life) | Blood | Rapid clearance | nih.govresearchgate.net |
| ⁹⁹mTc-duramycin | Rat | Various | Liver | Very low uptake | nih.govresearchgate.net |
| ⁹⁹mTc-duramycin | Rat | Various | Kidney | Primary excretion route | nih.govresearchgate.net |
| ⁹⁹mTc-HYNIC-Duramycin | Mouse | 3.5 h | Liver | Apparent high uptake (% whole-body) | mdpi.comnih.gov |
| ⁹⁹mTc-HYNIC-Duramycin | Mouse | 3.5 h | Spleen | Apparent uptake (% whole-body) | mdpi.comnih.gov |
| ⁹⁹mTc-HYNIC-Duramycin | Mouse | 3.5 h | Lungs | No accumulation (% whole-body) | mdpi.comnih.gov |
| [⁶⁸Ga]NODAGA-duramycin | Mouse | 2 h | Various | Analyzed in untreated and treated mice | medchemexpress.comtargetmol.combiorxiv.orgnih.gov |
| [⁶⁸Ga]NODAGA-duramycin | Mouse | 10-17 min (blood half-life) | Blood | Clearance | biorxiv.org |
| [⁶⁸Ga]NODAGA-duramycin | Mouse | Various | Kidney | Predominantly urinary excretion | biorxiv.org |
Note: Specific uptake values (%ID/g or % whole-body radioactivity) vary depending on the study, animal model, tracer dose, and time point. The table provides a general overview of observed biodistribution patterns.
This compound Conjugates for Targeted Biophysical and Cellular Studies (e.g., Porphyrin Conjugates)
This compound's specific binding to PE makes it a valuable tool for targeted studies investigating the biophysical properties of membranes and cellular processes involving PE. Conjugation of this compound with various molecules allows for the creation of probes tailored for specific research applications.
One example is the conjugation of this compound with porphyrins. researchgate.netmdpi.comnih.govljmu.ac.ukworktribe.com Porphyrins are photosensitizing agents used in photodynamic therapy (PDT). researchgate.netmdpi.comnih.gov By conjugating this compound to a porphyrin-based photosensitizer, researchers aim to selectively deliver the photosensitizer to cells with exposed PE, such as cancer cells. researchgate.netnih.gov This targeted delivery can potentially enhance the selectivity of PDT and reduce damage to surrounding healthy tissues. researchgate.net
Studies have demonstrated the successful conjugation of this compound to porphyrins, typically via reaction with the ε-amino group on a lysine residue near the N-terminal of this compound. researchgate.net These conjugates have been shown to retain good binding affinity for PE on cancer cell lines. researchgate.net Upon light irradiation, this compound-porphyrin conjugates have demonstrated the ability to reduce cell proliferation in cancer cells, suggesting their potential in targeted photodynamic therapy. researchgate.net
Other types of this compound conjugates have also been developed for various cellular studies. For instance, biotinylated this compound and cinnamycin have been synthesized using chemically activated biotin (B1667282) derivatives. nih.gov These can be used in conjunction with fluorophore-conjugated avidin (B1170675) for visualization of PE. google.com Additionally, as mentioned earlier, conjugation with fluorescent proteins like GFP has been explored to create non-toxic probes for studying PE dynamics in cells. researchgate.netnih.gov this compound has also been used as an affinity probe to enrich and identify PE-lipoxidated proteins. researchgate.net
These conjugates highlight the versatility of this compound as a scaffold for developing targeted probes to investigate the role and localization of PE in various biological processes and for potential therapeutic applications like targeted PDT.
Structure-Activity Relationship (SAR) Studies of Modified this compound Scaffolds
Structure-Activity Relationship (SAR) studies of modified this compound scaffolds aim to understand how alterations to the this compound structure affect its biological activity, particularly its binding to PE and any associated functional consequences. Given the complex post-translational modifications present in this compound, including lanthionine, methyllanthionine, and lysinoalanine bridges, and unusual amino acids like erythro-3-hydroxy-L-aspartic acid asm.orgasm.org, modifications to these features or other amino acid residues can impact its conformation and interaction with PE.
Understanding the biosynthesis of this compound, which involves a gene cluster and specific enzymes asm.orgasm.org, can facilitate the generation of this compound analogs through genetic engineering or combinatorial biosynthesis approaches. asm.orgportlandpress.com For example, the successful generation of a this compound analog with six amino acid changes in Escherichia coli has been reported. asm.orgasm.org Investigating the substrate recognition motifs of biosynthetic enzymes, such as DurX which hydroxylates aspartate 15, can provide insights into the structural elements important for specific modifications and potentially guide the design of modified scaffolds. asm.orgasm.org
SAR studies can involve the synthesis and evaluation of this compound derivatives with specific amino acid substitutions, deletions, or additions, as well as modifications to the existing cross-links or unusual residues. The PE-binding activity of these modified peptides can be assessed through various methods, such as liposome (B1194612) binding assays or cellular binding studies. snmjournals.orgnih.gov
While the provided search results offer limited direct information on detailed SAR studies of modified this compound scaffolds specifically focusing on the impact of structural changes on PE binding affinity and downstream effects, they highlight the importance of the unique structural features for PE interaction. The observation that this compound and cinnamycin, which differ by a single amino acid, have similar PE-binding activities suggests some tolerance for modification while retaining function. snmjournals.org However, the stability of radiolabeling being dependent on the presence of a chelation core like HYNIC also underscores the importance of specific chemical modifications. snmjournals.org
SAR studies in the broader context of lantibiotics and other ribosomally synthesized and post-translationally modified peptides (RiPPs) often involve understanding how modifications influence target interaction and biological activity. portlandpress.comnih.govrsc.org The ability to produce this compound and its analogs in heterologous hosts like E. coli opens opportunities for generating libraries of modified this compound scaffolds for SAR investigations aimed at improving its properties as an antibiotic, PE probe, or antiviral agent. asm.orgasm.org Further detailed SAR studies are needed to fully elucidate the relationship between the specific structural elements of this compound and its various biological activities.
Mechanisms of Microbial Resistance to Duramycin
Acquired Resistance Pathways in Bacterial Strains
Acquired resistance to duramycin can develop in bacterial strains through adaptation, often involving genetic mutations or changes in gene regulation. nih.gov Exposure to this compound does not immediately kill sensitive bacteria but can lead to a retardation of growth, allowing for the development of resistance. nih.gov This adaptation can result in decreased incorporation of PE into the cell membrane. nih.gov
Genetic and Phenotypic Adaptations Leading to Resistance
Resistance to this compound is strongly correlated with changes in the phospholipid composition of the bacterial membrane, particularly a reduction in PE content. frontiersin.orgfrontiersin.orgnih.gov These changes can be driven by genetic and phenotypic adaptations that affect lipid biosynthesis and membrane structure. frontiersin.orgnih.gov
Alterations in Membrane Phosphatidylethanolamine (B1630911) Content
A key mechanism of resistance involves reducing the amount of PE in the bacterial membrane. frontiersin.orgfrontiersin.orgnih.gov This directly impacts this compound binding, as PE is its primary target. nih.govfrontiersin.orgriken.jpresearchgate.netresearchgate.netnih.gov
Bacterial cells can reduce PE levels by altering or regulating the enzymes involved in its biosynthesis. frontiersin.orgnih.gov In bacteria, PE is typically synthesized from phosphatidylserine (B164497) (PS) through the action of phosphatidylserine decarboxylases (PSDs). frontiersin.orgnih.gov Mutations or regulatory changes affecting the genes encoding these enzymes can lead to decreased conversion of PS to PE, thereby lowering PE content in the membrane. frontiersin.orgnih.gov
Downregulation of PE biosynthesis can lead to the accumulation of precursor lipids. frontiersin.orgnih.gov For example, if the decarboxylation of PS to PE is reduced, the levels of PS and CDP-DAG (cytidine diphosphate-diacylglycerol), an upstream precursor, may increase. frontiersin.orgnih.gov This accumulation of CDP-DAG can also divert metabolic flux towards the synthesis of alternative phospholipids (B1166683), such as phosphatidylglycerol (PG). frontiersin.orgnih.gov
Data from studies on Bacillus firmus OF4 mutants resistant to this compound showed significant changes in membrane lipid composition compared to the wild-type strain. nih.govasm.orgnih.gov
Here is a representation of observed changes in phospholipid composition in a this compound-resistant Bacillus firmus OF4 mutant:
| Phospholipid Class | Wild-type (% of total lipid) | This compound-Resistant Mutant (% of total lipid) | Change (Mutant vs. Wild-type) |
| Phosphatidylethanolamine (PE) | High | Greatly Reduced | Decrease |
| Plasmenylethanolamine | Trace amounts | Substantial levels | Increase |
| Diphosphatidylglycerol | Substantial amounts | Trace amounts | Decrease |
| Phosphatidylglycerol | Major phospholipid | Increased | Increase |
Note: Percentage values are qualitative based on descriptions in the source material nih.govasm.orgnih.gov. Specific quantitative data varied between independent lipid preparations but showed consistent trends.
This data illustrates the phenotypic adaptation involving a shift in membrane lipid composition, where the reduction in the this compound target (PE) is accompanied by an increase in alternative lipids like plasmenylethanolamine and phosphatidylglycerol. frontiersin.orgnih.govasm.orgnih.gov
Modifications of Bacterial Cell Wall and Envelope Structures
Beyond changes in membrane lipid composition, modifications to the bacterial cell wall and envelope structures can also contribute to this compound resistance. The cell envelope serves as a barrier that this compound must traverse to reach its membrane target. nih.govresearchgate.netnih.gov In Gram-negative bacteria, the presence of an outer membrane and encapsulated peptidoglycan can reduce sensitivity to this compound, even if PE is present. nih.gov High-resolution imaging has shown that this compound can disrupt the cell surface structure and morphology of sensitive strains, while resistant strains show no such changes upon exposure. nih.govresearchgate.net This suggests that alterations in the structural integrity or composition of the cell wall and envelope may impede this compound's access to the membrane or its ability to induce disruptive effects.
Lipidomic Analysis of Resistant Strains
Lipidomic analysis plays a crucial role in understanding the mechanisms by which microorganisms develop resistance to this compound. This compound is known to exert its antimicrobial effect primarily through specific binding to phosphatidylethanolamine (PE) in the bacterial membrane. wikipedia.orgwikipedia.org Consequently, alterations in the lipid composition of the membrane, particularly changes affecting PE, represent a significant resistance strategy.
Studies employing mass spectrometry-based lipidomics have revealed distinct lipid profiles in this compound-resistant strains compared to their sensitive counterparts. A consistent finding across various bacterial species is the substantial reduction or even near absence of PE in the membranes of resistant mutants. wikipedia.orgflybase.orglipidmaps.orgnih.govguidetopharmacology.org This decrease in the target lipid directly reduces this compound binding, thereby conferring resistance. wikipedia.orgwikipedia.org
Beyond a simple reduction in PE levels, resistant strains can exhibit more complex lipid remodeling. For instance, in this compound-resistant strains of alkalophilic Bacillus firmus OF4, a notable observation is the significant replacement of diacylphosphatidylethanolamine by its plasmalogen form, plasmenylethanolamine. flybase.orglipidmaps.orgguidetopharmacology.orglipidmaps.org This suggests that modifying the structure of PE can also contribute to resistance, potentially by altering membrane properties or reducing this compound's affinity for the modified lipid.
Exposure of sensitive strains to this compound can also induce changes in lipid composition, leading to the development of resistance. This involves a shift in lipid metabolic flux away from the phosphatidylserine (PS)-PE-phosphatidylcholine (PC) pathway. wikipedia.org These findings underscore the dynamic nature of the bacterial membrane lipidome in response to antimicrobial pressure.
The data below summarizes some of the observed lipid profile changes in this compound-resistant bacterial strains based on lipidomic analyses:
| Bacterial Species | Sensitivity Status | Key Lipid Alterations Observed | References |
| Bacillus BC15 & B. subtilis 168 | Sensitive | High levels of PE | wikipedia.orgwikipedia.orglipidmaps.org |
| Arthrobacter CF158 & Pseudomonas GM17 | Resistant | Low PE content (in Arthrobacter CF158) despite some binding in Pseudomonas GM17 | wikipedia.orgwikipedia.org |
| Bacillus subtilis mutants | Resistant | Little or no PE and Cardiolipin; Elevated Phosphatidylglycerol and Lysyl-Phosphatidylglycerol | flybase.orgnih.govguidetopharmacology.org |
| Bacillus firmus OF4 mutants | Resistant | Greatly reduced diacylphosphatidylethanolamine; Substantial replacement by Plasmenylethanolamine | flybase.orglipidmaps.orgguidetopharmacology.orglipidmaps.org |
| Bacillus subtilis AG1A3-DR4 | Resistant | Decreased neutral lipids relative to polar lipids; Higher free fatty acids; Lower 1,2-Diacylglycerol; Appreciable Lysophosphatidylethanolamine; Elevated Diglycosyldiacylglycerol | nih.gov |
These detailed lipidomic analyses provide valuable insights into the complex adaptive mechanisms employed by bacteria to evade the effects of this compound, primarily centered around modifying the composition and organization of the cell membrane to reduce the availability or affinity of its primary lipid target, PE.
Advanced Methodological Approaches in Duramycin Research
Lipidomic Profiling for Membrane Composition Analysis
Lipidomic profiling, often utilizing mass spectrometry, is a powerful approach to analyze the lipid composition of biological membranes and understand how it relates to Duramycin sensitivity or resistance frontiersin.orgnih.govmdpi.comresearchgate.net. Studies have shown a close relationship between this compound activity and the PE composition of the membrane in Gram-positive bacteria frontiersin.orgnih.gov.
Detailed lipidomic analysis can reveal significant differences in membrane lipid profiles between this compound-sensitive and resistant bacterial strains frontiersin.orgnih.gov. For instance, the sensitivity of Gram-positive bacteria has been linked to the presence of PE in their cell membrane frontiersin.orgnih.gov. Imaging with labeled this compound combined with mass spectrometry-based lipidomics supports antibiotic activity screening tests by demonstrating increased binding in strains with higher PE content frontiersin.orgnih.gov. Exposure to this compound can also lead to changes in the lipid composition and metabolic flux of phospholipids (B1166683), potentially diverting metabolism towards the synthesis of alternative phospholipids frontiersin.orgnih.gov.
Lipidomic data can illustrate how different lipid groups contribute to the separation between sensitive and resistant cells. For example, changes in PE levels, and to a lesser extent PE plasmalogens and phosphatidylcholine (PC) levels, have been observed to differentiate cell lines mdpi.com.
Bacterial Screening Assays for Susceptibility and Selectivity
Bacterial screening assays are fundamental for determining the susceptibility and selectivity of this compound against a diverse range of bacterial species frontiersin.orgnih.govresearchgate.netscience.gov. These assays involve exposing bacterial isolates to varying concentrations of this compound and monitoring their growth researchgate.net.
Research using bacterial screening assays with this compound against bacterial isolates, such as those from Populus trees, has shown that diverse strains exhibit varying sensitivity frontiersin.orgnih.govresearchgate.net. Highly sensitive strains, like Bacillus BC15 and B. subtilis 168, show growth inhibition at much lower this compound concentrations compared to highly resistant strains such as Arthrobacter CF158 and Pseudomonas GM17 nih.govresearchgate.net. For instance, growth of Bacillus BC15 and B. subtilis 168 was inhibited at 500 nM and 200 nM this compound, respectively, while resistant strains showed inhibition only at concentrations 2-3 orders of magnitude higher researchgate.net.
Data from growth curve comparisons can visually represent the impact of this compound on different bacterial strains.
| Bacterial Strain | This compound Concentration | Growth Inhibition |
| Bacillus BC15 | 500 nM | Inhibited |
| B. subtilis 168 | 200 nM | Inhibited |
| Arthrobacter CF158 | Up to 2 µM | No effect |
| Pseudomonas GM17 | Up to 2 µM | No effect |
Note: Inhibition for resistant strains was observed at concentrations 2-3 orders of magnitude higher than sensitive strains. researchgate.net
These screening assays, coupled with techniques like lipidomics, help to correlate observed sensitivity with underlying cellular characteristics, such as membrane PE content frontiersin.orgnih.gov.
In Vitro Reconstitution of Biochemical Pathways
In vitro reconstitution of biochemical pathways is a valuable method for understanding the enzymatic steps involved in this compound biosynthesis and the formation of its unique post-translational modifications researchgate.netchemrxiv.org. This approach allows researchers to study the function of specific enzymes in a controlled environment.
Studies on this compound biosynthesis have utilized in vitro reconstitution to investigate the formation of its characteristic macrocycles and the essential lysinoalanine (Lal) cross-link researchgate.net. For example, research has focused on the enzyme DurN, which is proposed to catalyze the formation of the Lal linkage researchgate.net. In vitro experiments have demonstrated DurN activity, showing that Lal is installed stereospecifically via the addition of Lys19 to a dehydroalanine (B155165) residue researchgate.net. Biochemical data suggest that DurN preorganizes the substrate into a reactive conformation, with the hydroxylated Asp15 (Hya15) potentially acting as a catalytic base for Lal formation researchgate.net.
In vitro reconstitution has also been applied to study other enzymes in the this compound biosynthetic pathway, such as DurX, an α-ketoglutarate/iron(II)-dependent hydroxylase responsible for the hydroxylation of Asp15 nih.gov. In vivo and in vitro studies have shown that Gly16 is important for DurX activity nih.gov.
Genetic Engineering and Gene Deletion Studies
Genetic engineering and gene deletion studies are instrumental in identifying the genes responsible for this compound biosynthesis and understanding the role of specific modifications in its activity and selectivity nih.govfrontiersin.orgfes.deresearchgate.netbiorxiv.org. By manipulating the genetic material of the producing organism or target bacteria, researchers can gain insights into the function of individual genes and the impact of their products.
Identification of the this compound biosynthetic gene cluster in Streptomyces cinnamoneus through genome sequencing has paved the way for genetic studies nih.govresearchgate.net. Heterologous expression of these genes in host organisms like Escherichia coli allows for the production of this compound and its analogs, facilitating research into improving its properties nih.govresearchgate.net.
Gene deletion studies in target bacteria can help determine the essentiality of certain genes for survival in the presence of this compound or to understand resistance mechanisms frontiersin.orgbiorxiv.org. For example, studies have shown that Bacillus subtilis cells lacking the DedA paralog PetA exhibit increased resistance to this compound, and sensitivity is restored by expressing B. subtilis PetA or homologs from other bacteria researchgate.net. This suggests that PetA is required for efficient PE transport, which is crucial for this compound's activity researchgate.net.
Genetic engineering techniques, such as recombineering, allow for targeted modifications like deletions, insertions, and point mutations in bacterial genomes, enabling reverse genetic approaches to study gene functions related to this compound susceptibility or resistance frontiersin.org.
Computational Modeling and Molecular Dynamics Simulations of this compound-Membrane Interactions
Computational modeling, particularly molecular dynamics (MD) simulations, provides a powerful tool to investigate the interactions between this compound and biological membranes at an atomic or molecular level mdpi.comnih.govpharmaexcipients.comnih.govresearchgate.net. These simulations can offer insights into the binding mechanisms, structural changes in the membrane upon this compound binding, and the dynamics of these interactions.
MD simulations can explore the binding energetics and kinetics of ligand-receptor interactions, which is relevant to this compound's binding to PE in bacterial membranes mdpi.com. These simulations can provide molecular-level details of membrane interactions, including how compounds incorporate into or interact with the lipid bilayer pharmaexcipients.com.
Studies using MD simulations can help characterize the interactions of membrane proteins and lipids, revealing details about lipid binding sites nih.gov. For this compound, which targets PE, MD simulations can provide insights into the specific interactions between the peptide and PE molecules within the membrane nih.govwikipedia.org. Cinnamycin (B74467), a related lantibiotic, is known to bind specifically to PE, and MD simulations can help understand the features critical for this selective membrane binding, such as preorganized scaffolds and the balance of polar and nonpolar interactions nih.govnih.govwikipedia.org.
MD simulations can also be used to study the impact of this compound binding on membrane properties, such as membrane curvature, as related peptides like cinnamycin have been reported to induce changes in the curvature of PE-containing membranes upon binding wikipedia.org.
Computational approaches, including MD simulations, complement experimental data by providing dynamic and detailed views of this compound-membrane interactions, contributing to a better understanding of its mode of action and selectivity nih.gov.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
